![molecular formula C10H5Cl2N3 B1471203 4,7-Dicloroimidazo[1,5-a]quinoxalina CAS No. 847900-55-4](/img/structure/B1471203.png)

4,7-Dicloroimidazo[1,5-a]quinoxalina

Descripción general

Descripción

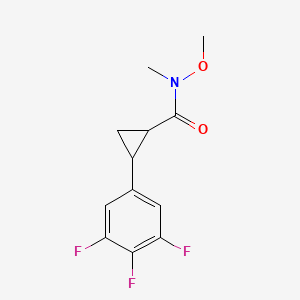

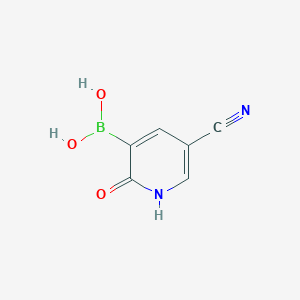

4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic organic compound . It has a CAS Number of 847900-55-4 and a molecular weight of 238.08 .

Synthesis Analysis

The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline has been a subject of extensive research . Various methods have been developed, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .Molecular Structure Analysis

The IUPAC name for 4,7-Dichloroimidazo[1,5-a]quinoxaline is the same as its common name . Its InChI Code is 1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H .Chemical Reactions Analysis

Quinoxaline, the core structure of 4,7-Dichloroimidazo[1,5-a]quinoxaline, has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline has been extensively studied, with recent advances in the synthesis and reactivity of quinoxaline being documented .Physical And Chemical Properties Analysis

4,7-Dichloroimidazo[1,5-a]quinoxaline is a powder that is stored at room temperature . It has a molecular weight of 238.08 .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de 4,7-Dicloroimidazo[1,5-a]quinoxalina:

Investigación farmacéutica

Los derivados de quinoxalina han sido ampliamente estudiados por sus propiedades farmacológicas. Se sabe que exhiben una amplia gama de actividades biológicas, que incluyen efectos antibacterianos, antifúngicos, antimaláricos, antiinflamatorios y antituberculosos. El compuesto this compound podría explorarse potencialmente para aplicaciones farmacológicas similares debido a su similitud estructural con otras quinoxalinas activas .

Ciencia de materiales

Las quinoxalinas se utilizan en la ciencia de los materiales debido a sus propiedades electroluminiscentes y como semiconductores orgánicos. La estructura única de this compound podría hacerlo adecuado para su uso en dispositivos emisores de luz orgánicos (OLED) y como componente en semiconductores orgánicos .

Síntesis química

Este compuesto puede servir como un bloque de construcción en la síntesis de moléculas más complejas. Sus grupos dicloro podrían ser sitios reactivos para modificaciones químicas adicionales, lo que lleva a la creación de nuevos compuestos con aplicaciones potenciales en varios campos .

Investigación del ADN

Algunos derivados de quinoxalina se han identificado como agentes que rompen el ADN. La investigación sobre this compound podría explorar su potencial para interactuar con el ADN u otros ácidos nucleicos, lo que puede tener implicaciones en estudios genéticos o investigación del cáncer .

Materiales fluorescentes

Debido a sus propiedades fluorescentes, las quinoxalinas se utilizan en el desarrollo de materiales fluorescentes. La estructura electrónica específica de this compound podría utilizarse en la creación de nuevos colorantes fluorescentes o sondas para la imagen biológica .

Receptores de aniones y cavitandos

Las quinoxalinas pueden actuar como receptores de aniones y formar cavitandos, moléculas diseñadas para contener otras moléculas dentro de su estructura. El grupo dicloroimidazo en this compound puede ofrecer propiedades de unión únicas que podrían aprovecharse en el diseño de nuevos receptores de aniones o cavitandos .

Industria alimentaria

Aunque no está directamente relacionado con this compound, algunos derivados de quinoxalina se han utilizado como aditivos alimentarios para mejorar el crecimiento animal. Investigar el potencial de este compuesto como promotor del crecimiento o agente antibacteriano en la industria alimentaria podría ser otra área de aplicación .

Estudios ambientales

Las quinoxalinas se han estudiado por su papel en la química ambiental, particularmente en la degradación de contaminantes. La investigación sobre el comportamiento ambiental y las vías de degradación de this compound podría proporcionar información sobre su posible impacto ambiental .

Mecanismo De Acción

Target of Action

The primary targets of 4,7-Dichloroimidazo[1,5-a]quinoxaline are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play a crucial role in various biological processes, including cell signaling, neurotransmission, and regulation of gene expression.

Mode of Action

4,7-Dichloroimidazo[1,5-a]quinoxaline interacts with its targets by binding to the active sites of these proteins, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these targets, resulting in altered cellular processes.

Biochemical Pathways

The interaction of 4,7-Dichloroimidazo[1,5-a]quinoxaline with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterases can increase the levels of cyclic AMP and cyclic GMP, leading to changes in cell signaling . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline’s action depend on the specific targets and pathways it affects. For example, inhibition of phosphodiesterases can lead to changes in cell signaling, potentially affecting processes such as cell proliferation, differentiation, and apoptosis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4,7-Dichloroimidazo[1,5-a]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.

Cellular Effects

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,7-Dichloroimidazo[1,5-a]quinoxaline can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . This compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it can influence cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 4,7-Dichloroimidazo[1,5-a]quinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. For instance, 4,7-Dichloroimidazo[1,5-a]quinoxaline has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can alter cellular signaling and function. Additionally, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 4,7-Dichloroimidazo[1,5-a]quinoxaline can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage does not necessarily enhance the effect and may lead to toxicity.

Metabolic Pathways

4,7-Dichloroimidazo[1,5-a]quinoxaline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By inhibiting these enzymes, 4,7-Dichloroimidazo[1,5-a]quinoxaline can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4,7-Dichloroimidazo[1,5-a]quinoxaline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules to influence cellular signaling and metabolism.

Propiedades

IUPAC Name |

4,7-dichloroimidazo[1,5-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286118 | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847900-55-4 | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)

![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)